Properties and reactivity of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-
Properties and reactivity of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-
This guide provides an in-depth technical analysis of 1-Fluoro-2-[(trimethylsilyl)methyl]benzene (CAS 112658-99-8), a specialized organosilicon reagent used primarily as a latent source of the 2-fluorobenzyl anion.
CAS: 112658-99-8 | Formula: C₁₀H₁₅FSi | MW: 182.31 g/mol Synonyms: 2-Fluorobenzyltrimethylsilane; o-Fluorobenzyl-TMS
Part 1: Core Identity & Reactivity Profile
The Strategic Value of the Reagent
In medicinal chemistry and materials science, introducing a 2-fluorobenzyl motif is a common strategy to modulate metabolic stability (blocking P450 oxidation at benzylic positions) and influence conformational binding via the ortho-fluorine effect.
1-Fluoro-2-[(trimethylsilyl)methyl]benzene serves as a stabilized, neutral pronucleophile . Unlike its corresponding Grignard (2-fluorobenzylmagnesium bromide) or organolithium counterparts, which are highly reactive, moisture-sensitive, and prone to Wurtz-type homocoupling, the silyl derivative is bench-stable. It releases the reactive 2-fluorobenzyl anion only upon activation with a fluoride source (e.g., TBAF, CsF) or a Lewis base.
Mechanistic Basis: The Silicon-Fluorine Switch
The utility of this reagent hinges on the high bond energy of Si–F (approx. 135 kcal/mol) compared to C–Si (approx. 76 kcal/mol).
-
Activation: A fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate.[1]
-
Cleavage: The C–Si bond cleaves to release the 2-fluorobenzyl carbanion.
-
Stabilization: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly stabilizes the developing negative charge at the benzylic position compared to the non-fluorinated analog.
Primary Applications
-
Peterson Olefination: Reaction with aldehydes or ketones to generate 2-fluorostyrenes . This is the "killer app" for this reagent, allowing for the stereocontrolled synthesis of alkenes that are difficult to access via Wittig chemistry due to basicity concerns.
-
Hiyama-Denmark Cross-Coupling: Palladium-catalyzed coupling with aryl halides to form diarylmethanes, avoiding the toxicity of stannanes (Stille) and the instability of boronic acids (Suzuki) in certain steric environments.
-
Nucleophilic Alkylation: Direct displacement of alkyl halides or epoxides under fluoride catalysis.
Part 2: Experimental Protocols & Methodologies
Synthesis of the Reagent
Note: This reagent is commercially available but often synthesized in-house for cost efficiency.
Reaction:
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and a crystal of iodine.
-
Grignard Formation: Add a solution of 2-fluorobenzyl bromide (1.0 equiv) in anhydrous diethyl ether dropwise. Maintain a gentle reflux. Critical: Use ether rather than THF if possible to minimize Wurtz coupling, although THF is acceptable if temperature is controlled (
). -
Silylation: Cool the Grignard solution to
. Add Chlorotrimethylsilane (TMSCl) (1.1 equiv) dropwise. -
Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated
. Extract with ether, dry over , and concentrate. -
Purification: Distillation under reduced pressure. (Target bp: approx.
at 15 mmHg).
Application: Peterson Olefination (Synthesis of 2-Fluorostyrenes)
This protocol describes the reaction with benzaldehyde to form 2-fluoro-stilbene derivatives.
Reagents:
-
1-Fluoro-2-[(trimethylsilyl)methyl]benzene (1.1 equiv)
-
Benzaldehyde derivative (1.0 equiv)
-
TBAF (1.0 M in THF, 0.1 – 1.0 equiv depending on catalysis mode)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Charge a dried flask with the aldehyde and the silane reagent in anhydrous THF (0.2 M concentration).
-
Initiation: Cool to
. Add TBAF solution dropwise. The solution may turn yellow/orange, indicating the formation of the benzyl anion. -
Elimination:
-
Basic Workup (Syn-Elimination): If the intermediate
-hydroxysilane is stable, treat with KH or t-BuOK to force syn-elimination (often gives Z-alkene). -
Acidic Workup (Anti-Elimination): Treat with
or to force anti-elimination (gives E-alkene). -
In-situ: Often, the Peterson elimination occurs spontaneously under the reaction conditions (TBAF promotes both addition and elimination).
-
-
Purification: Silica gel chromatography.
Part 3: Visualization & Data
Mechanism of Fluoride-Induced Activation (Peterson Olefination)
Figure 1: The Peterson Olefination pathway using 2-fluorobenzyl-TMS. Fluoride triggers the release of the carbanion, which attacks the carbonyl. Spontaneous or induced elimination yields the alkene.
Comparative Reactivity Data
| Property | 2-Fluorobenzyl-TMS | 2-Fluorobenzyl-MgBr | 2-Fluorobenzyl-ZnBr |
| Stability | High (Shelf-stable) | Low (Moisture sensitive) | Moderate |
| Nucleophilicity | Latent (Requires F-) | High (Direct) | Low (Soft) |
| Basicity | Low | High (Incompatible with ketones) | Low |
| Primary Use | Peterson Olefination | Grignard Addition | Negishi Coupling |
| Atom Economy | Moderate (Loss of TMS) | High | Low (Zinc waste) |
Safety & Handling
-
Fluoride Risks: The use of TBAF can generate small amounts of HF if acidified.[2] Always work in a well-ventilated fume hood.
-
Silane Volatility: While less volatile than TMSCl, the reagent has a characteristic odor and should be handled to avoid inhalation.
-
Exotherm: The desilylation step can be exothermic; temperature control at
is recommended for large-scale reactions.
References
-
Peterson, D. J. (1968).[3] "Carbonyl olefination reaction using silyl-substituted organometallics." Journal of Organic Chemistry, 33(2), 780-784. Link
-
Ager, D. J. (1984). "The Peterson Olefination Reaction."[3][4][5][6][7] Organic Reactions, 38, 1-223. Link
-
Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions." Accounts of Chemical Research, 35(10), 835-846. Link
- Ricci, A., & Reginato, G. (1998). "Reactivity of Organosilicon Compounds." Wiley-VCH. (General reference for benzyl silane reactivity).
